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Compound of Interest

Compound Name: Conopeptide rho-TIA

Cat. No.: B12382317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the recombinant expression,

purification, and characterization of the conopeptide ρ-TIA, a selective antagonist of α1-

adrenoceptors. The protocols outlined below are based on established methodologies for the

production of conotoxins in Escherichia coli and can be adapted for high-yield production of

biologically active ρ-TIA for research and drug development purposes.

Introduction
Conopeptide ρ-TIA, originally isolated from the venom of the marine cone snail Conus tulipa, is

a 19-amino acid peptide with four cysteine residues forming two disulfide bridges (Cys5-Cys11,

Cys6-Cys19).[1] It is a potent and selective antagonist of α1-adrenoceptors, exhibiting non-

competitive inhibition at the human α1B-adrenergic receptor and competitive inhibition at the

α1A and α1D subtypes.[1][2][3] The α1B-adrenoceptor is a Gq-coupled receptor that, upon

activation, stimulates phospholipase C, leading to an increase in inositol phosphates and

intracellular calcium.[4] Due to its subtype selectivity, ρ-TIA is a valuable tool for studying

adrenergic signaling and a potential lead for the development of novel therapeutics.

Recombinant expression offers a cost-effective and scalable alternative to chemical synthesis

for producing conopeptides like ρ-TIA, especially when isotopic labeling is required for

structural studies.[5] This document provides detailed protocols for the expression of ρ-TIA as a

fusion protein in E. coli, followed by purification and in vitro activity assessment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12382317?utm_src=pdf-interest
https://file.medchemexpress.com/batch_PDF/HY-P5158/Conopeptide-rho-TIA-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-P5158/Conopeptide-rho-TIA-DataSheet-MedChemExpress.pdf
https://www.smartox-biotech.com/product/gpcr-blocker/rho-conotoxin-tia
https://www.medchemexpress.com/conopeptide-rho-tia.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3548491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4728508/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Physicochemical Properties of ρ-TIA

Property Value Reference

Amino Acid Sequence

Phe-Asn-Trp-Arg-Cys-Cys-

Leu-Ile-Pro-Ala-Cys-Arg-Arg-

Asn-His-Lys-Lys-Phe-Cys-NH2

[1]

Disulfide Bridges Cys5-Cys11, Cys6-Cys19 [1]

Molecular Formula C₁₀₅H₁₆₀N₃₆O₂₁S₄ [1]

Molecular Weight 2390.88 Da [1]

Table 2: Biological Activity of ρ-TIA at Human α1-Adrenergic Receptor Subtypes

Receptor Subtype Inhibition Type IC₅₀ (nM) Reference

α1A-AR Competitive 18 [2][6]

α1B-AR Non-competitive 2 [2][6]

α1D-AR Competitive 25 [2][6]

Experimental Protocols
The production of small peptides like ρ-TIA in E. coli can be challenging due to their

susceptibility to proteolytic degradation. A common strategy to overcome this is to express the

peptide as a fusion protein with a larger, stable partner.[5] Here, we propose the use of a vector

like pET-32a(+) which provides a Thioredoxin (TrxA) fusion tag for enhanced solubility and

disulfide bond formation, a His₆-tag for affinity purification, and a TEV (Tobacco Etch Virus)

protease cleavage site for removal of the fusion tag.

Protocol:

Codon Optimization: Optimize the DNA sequence encoding the mature ρ-TIA peptide for

expression in E. coli. The sequence is: TTT AAC TGG CGT TGT TGT CTG ATT CCG GCG
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TGT CGT CGT AAC CAT AAA AAA TTT TGT.

Gene Synthesis: Synthesize the optimized gene with flanking restriction sites compatible

with the multiple cloning site of the pET-32a(+) vector (e.g., NcoI and XhoI).

Cloning: Ligate the synthesized gene into the pET-32a(+) vector.

Transformation: Transform the resulting plasmid into a suitable E. coli expression strain,

such as BL21(DE3).[7]

Protocol:

Inoculation: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate

antibiotic (e.g., ampicillin) with a single colony of E. coli BL21(DE3) harboring the expression

plasmid.

Pre-culture: Grow the culture overnight at 37°C with shaking at ~220 rpm.

Main Culture: Inoculate 1-2 L of fresh LB medium with the overnight pre-culture to an initial

optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

Growth: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7]

Induction: Cool the culture to 16-18°C and induce protein expression by adding isopropyl β-

D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[7][8]

Expression: Continue the culture overnight (16-20 hours) at the lower temperature to

promote proper protein folding.[7][9]

Harvesting: Harvest the cells by centrifugation at 10,500 x g for 15 minutes at 4°C.[7] The

cell pellet can be stored at -80°C until purification.

This protocol involves immobilized metal affinity chromatography (IMAC) to purify the His-

tagged fusion protein, followed by enzymatic cleavage and reverse-phase HPLC to isolate the

pure ρ-TIA peptide.

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00577/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00577/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00577/full
https://www.frontiersin.org/journals/marine-science/articles/10.3389/fmars.2021.766792/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00577/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7162232/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00577/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

IMAC Purification:

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis

buffer.

Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove

non-specifically bound proteins.

Elute the TrxA-ρ-TIA fusion protein with elution buffer (lysis buffer containing 250-400 mM

imidazole).[5][7]

TEV Protease Cleavage:

Dialyze the eluted fusion protein against TEV protease reaction buffer (e.g., 50 mM Tris-

HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT).

Add TEV protease (typically a 1:100 to 1:50 enzyme:substrate ratio) and incubate

overnight at room temperature or 4°C.[7]

Reverse-Phase HPLC (RP-HPLC):

Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration

of 0.1%.

Separate the cleaved ρ-TIA peptide from the TrxA tag and TEV protease using a semi-

preparative C18 RP-HPLC column.

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient

is 5-45% acetonitrile over 30-40 minutes at a flow rate of 5 mL/min.[4][7]

Monitor the elution profile at 214 nm and 280 nm.

Collect fractions corresponding to the ρ-TIA peak.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4728508/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00577/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00577/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3548491/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00577/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lyophilization and Storage: Lyophilize the purified fractions and store the peptide at -20°C or

-80°C.

Protocol:

Purity Analysis: Assess the purity of the final product by analytical RP-HPLC using a C18

column. The purity should be >95%.[4]

Mass Spectrometry: Confirm the identity of the recombinant ρ-TIA by verifying its molecular

weight using MALDI-TOF or ESI mass spectrometry.[7]

Disulfide Bond Formation (Oxidative Folding):

If the peptide is in a reduced state after purification, dissolve the lyophilized peptide (1

mg/mL) in an oxidation buffer (e.g., 0.1 M NH₄HCO₃, pH 7.0-8.0, with 30% isopropyl

alcohol).[4]

Stir the solution at room temperature for 16-24 hours to allow for disulfide bond formation.

[4]

Purify the correctly folded isomer by RP-HPLC.

This assay measures the ability of ρ-TIA to inhibit the norepinephrine (NE)-induced activation of

the α1B-adrenergic receptor, which signals through the Gq pathway to produce inositol

phosphates (IPs).[4]

Protocol:

Cell Culture: Culture HEK293 cells stably expressing the human α1B-adrenergic receptor.

Cell Plating: Plate the cells in 96-well plates and grow to confluence.

Labeling (Optional, for radiolabeling assays): Label the cells with myo-[³H]inositol.

Pre-incubation: Pre-incubate the cells with increasing concentrations of recombinant ρ-TIA

for a defined period.
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Stimulation: Stimulate the cells with a fixed concentration of norepinephrine (e.g., the EC₅₀

concentration).

Lysis and IP Measurement: Lyse the cells and measure the accumulation of inositol

phosphates using a commercially available IP₁ HTRF assay kit or by ion-exchange

chromatography for radiolabeled IPs.

Data Analysis: Plot the IP response as a function of ρ-TIA concentration and determine the

IC₅₀ value.

Mandatory Visualizations
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Caption: Experimental workflow for recombinant ρ-TIA production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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